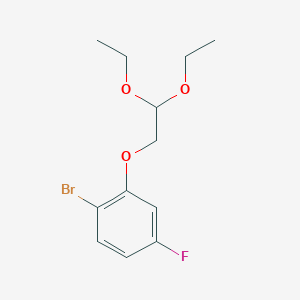

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-7-9(14)5-6-10(11)13/h5-7,12H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSLPPOVDLNXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=C(C=CC(=C1)F)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629179 | |

| Record name | 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253429-30-0 | |

| Record name | 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene, a halogenated aromatic ether with potential applications in pharmaceutical and materials science research. The synthesis is predicated on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ethers. This document outlines the probable synthetic pathway, detailed experimental protocols, and relevant quantitative data.

Synthetic Pathway

The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion of 4-Bromo-3-fluorophenol acts as the nucleophile, attacking the electrophilic carbon of 2-bromo-1,1-diethoxyethane.

The overall reaction is as follows:

The reaction is typically facilitated by a moderately strong base to deprotonate the phenol, creating the more nucleophilic phenoxide. A polar aprotic solvent is generally used to solvate the cation of the base and to avoid protonation of the phenoxide.

Physicochemical Properties of Reactants

A summary of the key physical and chemical properties of the starting materials is presented in the table below.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromo-3-fluorophenol | C₆H₄BrFO | 191.00 | White to pale yellow crystalline solid | 71-73 | Not available | |

| 2-bromo-1,1-diethoxyethane | C₆H₁₃BrO₂ | 197.07 | Colorless liquid | Not available | 178-180 |

Experimental Protocol: Williamson Ether Synthesis

This section provides a detailed, plausible experimental protocol for the synthesis of this compound. This protocol is based on general procedures for Williamson ether synthesis involving phenols and may require optimization for specific laboratory conditions.

Materials:

-

4-Bromo-3-fluorophenol

-

2-bromo-1,1-diethoxyethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3-fluorophenol (1.0 eq).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by anhydrous acetonitrile to give a concentration of approximately 0.5 M of the phenol.

-

Addition of Alkyl Halide: While stirring the suspension at room temperature, add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.

-

Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis of this compound. Please note that the yield is an estimate based on typical Williamson ether syntheses and may vary.[1][2]

| Parameter | Value |

| Molar Ratio (Phenol:Alkyl Halide:Base) | 1 : 1.1 : 1.5 |

| Solvent | Acetonitrile |

| Reaction Temperature | ~82°C (Reflux) |

| Reaction Time | 4-6 hours |

| Expected Yield | 70-90% |

Characterization of this compound

Predicted Spectroscopic Data:

-

¹H NMR: Expected signals for the aromatic protons, the methylene protons of the ethoxy groups, the methine proton of the acetal, and the methylene protons adjacent to the ether oxygen.

-

¹³C NMR: Expected signals for the carbon atoms of the aromatic ring, and the aliphatic carbons of the diethoxyethoxy group.

-

IR Spectroscopy: Characteristic peaks for C-O-C (ether) stretching, C-Br stretching, and C-F stretching, as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (307.16 g/mol ) and a characteristic isotopic pattern due to the presence of bromine.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Workflow for the Williamson ether synthesis of the target compound.

Safety Considerations

-

4-Bromo-3-fluorophenol: Harmful if swallowed and causes skin irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2-bromo-1,1-diethoxyethane: Causes skin and eye irritation. It is a combustible liquid. Handle in a well-ventilated fume hood.

-

Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Work in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical information for 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene. Due to the limited publicly available experimental data for this specific compound, this document also presents data for structurally related compounds to offer a comparative context for researchers. This guide is intended to serve as a foundational resource for scientists and professionals involved in drug development and chemical research.

Introduction

This compound is a halogenated aromatic ether. Its structure, featuring a bromo- and fluoro-substituted benzene ring coupled with a diethoxyethoxy side chain, suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of multiple functional groups, including an aryl halide and an acetal, offers various sites for chemical modification. Understanding its physicochemical properties is crucial for its application in synthetic protocols and for predicting its behavior in biological systems.

Core Compound Information: this compound

Detailed experimental physicochemical data for this compound is not extensively reported in publicly accessible databases. However, the following core identifiers have been established.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| Chemical Name | 2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene |

| CAS Number | 253429-18-4[] |

| Molecular Formula | C₁₂H₁₆BrFO₃ |

| Chemical Structure |

|

Source: BOC Sciences[]

Physicochemical Data of Structurally Related Compounds

To provide a frame of reference, the following tables summarize the physicochemical properties of several structurally similar compounds. These molecules share the bromofluorobenzene core or other key structural motifs, which can offer insights into the expected properties of the target compound.

Table 2: Physicochemical Properties of Related Bromofluorinated Benzenes

| Property | 1-Bromo-4-fluorobenzene | 1-Bromo-2,4-difluorobenzene | 1-Bromo-2-fluorobenzene |

| CAS Number | 460-00-4[2][3] | 348-57-2 | - |

| Molecular Formula | C₆H₄BrF[3] | C₆H₃BrF₂ | - |

| Molecular Weight | 175.00 g/mol [2] | 192.99 g/mol | - |

| Boiling Point | 150 °C (lit.)[2] | 145-146 °C (lit.) | 156-157°/760 mm |

| Melting Point | -16 °C (lit.)[2] | -4 °C (lit.)[4] | - |

| Density | 1.593 g/mL at 25 °C (lit.)[2] | 1.708 g/mL at 25 °C (lit.) | - |

| Refractive Index | n20/D 1.527 (lit.)[2] | n20/D 1.505 (lit.) | - |

Table 3: Physicochemical Properties of Other Related Compounds

| Property | 1-Bromo-2-(4-fluorobenzyl)benzene | 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | 1-(2-Bromoethyl)-4-fluorobenzene | 1-Bromo-2,4-dimethoxybenzene |

| CAS Number | 68355-79-3[5] | 106854-77-7[6] | 332-42-3 | 17715-69-4 |

| Molecular Formula | C₁₃H₁₀BrF[5] | C₈H₆BrF₃O[6] | C₈H₈BrF | C₈H₉BrO₂ |

| Molecular Weight | 265.12 g/mol [5] | 255.0318 g/mol [6] | 203.05 g/mol | 217.06 g/mol |

| Boiling Point | - | - | 100-104 °C/15 mm Hg (lit.) | 153-155 °C/18 mmHg (lit.) |

| Melting Point | - | - | - | 25-26 °C (lit.) |

| Density | - | - | 1.4498 g/mL at 25 °C (lit.) | 1.507 g/mL at 25 °C (lit.) |

| Refractive Index | - | - | n20/D 1.534 (lit.) | n20/D 1.572 (lit.) |

Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or analysis of this compound.

For general guidance, the synthesis of similar aryl ethers often involves Williamson ether synthesis, where a corresponding bromofluorophenol is reacted with a halo-diethoxyethane derivative under basic conditions.

A plausible synthetic workflow is outlined below.

Caption: Conceptual workflow for the synthesis of the target compound.

Signaling Pathways and Biological Activity

There is no information available in the searched resources regarding the involvement of this compound in any signaling pathways or its specific biological activities. Its structural similarity to precursors of some pharmaceuticals suggests it could be investigated as an intermediate in the synthesis of biologically active molecules.

Conclusion

This compound is a chemical compound for which detailed, publicly available physicochemical data is scarce. This guide has consolidated the known identifying information and provided a comparative analysis of related compounds to aid researchers in estimating its properties. The absence of experimental protocols and biological data highlights an opportunity for further research to characterize this molecule and explore its potential applications in medicinal chemistry and materials science. It is recommended that any researcher working with this compound perform their own analytical characterization to determine its specific properties.

References

An In-depth Technical Guide to 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

CAS Number: 1393442-33-8

Disclaimer: This document is intended for research, scientific, and drug development professionals. All chemical compounds should be handled by trained personnel in a laboratory setting with appropriate safety precautions. The information provided is based on the analysis of the chemical structure, as extensive experimental data for this specific compound is not widely available in public literature.

Executive Summary

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene is a substituted aromatic halogen compound. Its molecular structure suggests significant potential as a versatile building block in medicinal chemistry and organic synthesis. The presence of distinct functional groups—a bromo group, a fluoro group, and a diethoxyethoxy ether chain—on a benzene ring allows for a variety of chemical modifications. The bromo- and fluoro-moieties serve as handles for cross-coupling reactions to introduce complexity, while the ether chain can modulate physicochemical properties such as solubility and permeability. This guide provides a technical overview of its predicted properties, potential synthetic applications, and a framework for its use in drug discovery workflows.

Chemical Identity and Physicochemical Properties

The structure of this compound is characterized by a benzene ring substituted at positions 1, 2, and 4. The bromine atom at position 1 and the fluorine atom at position 4 are common reactive sites in synthetic chemistry. The diethoxyethoxy group at position 2 is an ether linkage that can influence the molecule's conformation and physical properties.

Table 1: Calculated Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆BrFO₃ |

| Molecular Weight | 307.16 g/mol |

| Monoisotopic Mass | 306.026 g/mol |

| Calculated logP | 3.1 |

| Topological Polar Surface Area (TPSA) | 36.9 Ų |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 6 |

Note: These properties are computationally predicted and require experimental validation.

Synthesis and Characterization

Hypothetical Synthetic Protocol

A potential synthesis could start from 2-bromo-5-fluorophenol.

-

Deprotonation: The phenolic proton of 2-bromo-5-fluorophenol is removed using a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

-

Etherification (Williamson Ether Synthesis): The resulting phenoxide is reacted with 2-bromo-1,1-diethoxyethane. The reaction mixture is typically heated to drive the SN2 reaction to completion.

-

Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts and the solvent. The crude product is then purified, commonly by column chromatography on silica gel, to yield the final product.

Analytical Characterization Protocol

To confirm the identity and purity of synthesized this compound, a standard suite of analytical techniques would be employed.

Table 2: Standard Analytical Protocols for Structure Verification

| Technique | Protocol | Expected Observations |

| ¹H NMR | Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃). | Aromatic protons in the 6.8-7.5 ppm range. Methylene and methyl protons of the diethoxyethoxy group in the 1.0-4.5 ppm range. |

| ¹³C NMR | Dissolve 20-50 mg in 0.7 mL of CDCl₃. | Aromatic carbons (some coupled to fluorine) in the 110-160 ppm range. Aliphatic carbons of the ether side chain in the 15-70 ppm range. |

| Mass Spectrometry (MS) | Use ESI or GC-MS to determine the molecular weight. | A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) with two peaks of nearly equal intensity separated by 2 m/z units. |

| HPLC | Use a C18 reverse-phase column with a gradient of water and acetonitrile (both with 0.1% formic acid or TFA). | A single major peak indicating the purity of the compound, typically monitored at 254 nm. |

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a versatile chemical intermediate. Its structural features make it a valuable starting material for creating libraries of more complex molecules for drug screening. The bromofluorobenzene core is present in various biologically active compounds.

Role as a Synthetic Building Block

The bromine atom is a key functional group for introducing molecular diversity. It readily participates in various metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the attachment of other aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a crucial step in the synthesis of many drug candidates.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Stille Coupling: Reaction with organostannanes.

The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups.

molecular structure of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, identifiers, and a proposed synthetic protocol for 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene. Due to the limited availability of public data, this guide also outlines a plausible synthetic pathway based on established chemical principles.

Molecular Structure and Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 253429-30-0 | [1][2][3][4] |

| SMILES String | FC1=CC=C(Br)C(OCC(OCC)OCC)=C1 | [1] |

| Molecular Formula | C12H16BrFO3 | Inferred from Structure |

| Molecular Weight | 307.16 g/mol | [1] |

Proposed Synthetic Protocol: Williamson Ether Synthesis

In the absence of a specific, published synthetic protocol for this compound, a plausible and widely applicable method is the Williamson ether synthesis.[5][6][7][8][9] This method involves the reaction of a phenoxide with a primary alkyl halide. For the synthesis of the target compound, the logical precursors would be 2-bromo-5-fluorophenol and 2-bromo-2,2-diethoxyethane.

Reaction Scheme:

Experimental Methodology

Materials:

-

2-bromo-5-fluorophenol

-

2-bromo-2,2-diethoxyethane

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Dichloromethane (for workup)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-fluorophenol (1.0 equivalent) and a suitable anhydrous solvent such as acetone or DMF.

-

Base Addition: Add a base (e.g., potassium carbonate, 1.5 equivalents, or sodium hydride, 1.1 equivalents) to the solution at room temperature. If using sodium hydride, extreme caution should be exercised due to its reactivity with moisture. The mixture is stirred to facilitate the formation of the phenoxide.

-

Alkyl Halide Addition: To the stirred suspension, add 2-bromo-2,2-diethoxyethane (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between dichloromethane and water or a saturated aqueous sodium bicarbonate solution.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Note: As no specific experimental data is available, the reaction conditions and purification methods are proposed based on general chemical principles and may require optimization.

Data Presentation

Currently, there is no publicly available quantitative experimental data (e.g., NMR, IR, Mass Spectrometry) for this compound. Researchers synthesizing this compound are encouraged to perform full analytical characterization.

Visualizations

Logical Relationship of Molecular Identifiers

The following diagram illustrates the direct relationship between the chemical name and its key identifiers.

Caption: Molecular Identifiers for the target compound.

References

- 1. This compound (BLDP-BD173909-1g) bei Hölzel-Diagnostika [hoelzel-biotech.com]

- 2. echemi.com [echemi.com]

- 3. This compound|CAS 253429-30-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. This compound - CAS:253429-30-0 - 阿镁生物 [amaybio.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. m.youtube.com [m.youtube.com]

- 9. google.com [google.com]

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene spectroscopic data (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characterization of novel chemical entities is a cornerstone of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to elucidating the structure and purity of synthesized compounds. This document outlines the typical spectroscopic data and experimental methodologies for the analysis of halogenated fluorobenzene derivatives, using 1-Bromo-4-fluorobenzene as a case study.

Spectroscopic Data Summary for 1-Bromo-4-fluorobenzene

The following tables summarize the key spectroscopic data obtained for 1-Bromo-4-fluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1-Bromo-4-fluorobenzene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons |

Table 2: ¹³C NMR Spectroscopic Data for 1-Bromo-4-fluorobenzene

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | Aromatic Carbons |

Note: While search results indicate the availability of ¹H and ¹³C NMR spectra for 1-Bromo-4-fluorobenzene, specific peak assignments and coupling constants were not found. Researchers should expect characteristic aromatic signals, with splitting patterns influenced by fluorine-proton and fluorine-carbon coupling.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 1-Bromo-4-fluorobenzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1600-1450 | Strong | C=C stretch (aromatic ring) |

| ~1250-1200 | Strong | C-F stretch |

| ~1100-1000 | Strong | C-Br stretch |

| ~900-675 | Strong | C-H bend (out-of-plane) |

Note: The IR spectrum for 1-bromo-4-fluorobenzene is available in the NIST Chemistry WebBook.[1] The values presented are typical ranges for the assigned functional groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Bromo-4-fluorobenzene

| m/z | Relative Intensity (%) | Assignment |

| 174/176 | ~100 / ~98 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 95 | High | [M-Br]⁺ |

| 75 | Moderate | [C₆H₄]⁺ |

Note: The molecular weight of 1-Bromo-4-fluorobenzene is approximately 175.00 g/mol .[2][3] The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like 1-Bromo-4-fluorobenzene.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 or 500 MHz).[4]

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: A 90-degree pulse angle with broadband proton decoupling is commonly used. A longer relaxation delay and a significantly higher number of scans are required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄, CS₂).[1]

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure solvent to subtract from the sample spectrum.

-

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[5] The data is often acquired using a Fourier Transform Infrared (FTIR) spectrometer.[5]

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or through a chromatographic inlet such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]

-

Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules.[7][8] For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for chemical synthesis and spectroscopic characterization.

Conclusion

While specific spectroscopic data for 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene remains elusive in the public domain, the analytical principles and methodologies are well-established. By following the outlined experimental protocols for NMR, IR, and MS, and by using the data from structurally analogous compounds like 1-Bromo-4-fluorobenzene as a reference, researchers can effectively characterize novel brominated fluoroaromatic compounds. This systematic approach ensures the accurate determination of chemical structures and the confirmation of sample purity, which are critical steps in the advancement of chemical and pharmaceutical research.

References

- 1. p-Bromofluorobenzene [webbook.nist.gov]

- 2. 1-Bromo-2-fluorobenzene | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. irjet.net [irjet.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Benzene, 1-bromo-2-fluoro- [webbook.nist.gov]

- 8. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene is limited in publicly available scientific literature. This guide is therefore based on the established principles of organic chemistry and inferred reactivity from analogous structures. All information should be treated as predictive and validated experimentally.

Executive Summary

This compound is a polyfunctionalized aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its reactivity is primarily dictated by three key structural features: the bromofluorinated aromatic ring, the ether linkage, and the acetal group. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom and the ortho-alkoxy group modulate the electronic properties and reactivity of the benzene ring. The diethoxyethoxy side chain, containing an acetal, introduces a point of hydrolytic instability under acidic conditions, a characteristic that can be exploited for controlled release or deprotection strategies. This document provides a comprehensive overview of the predicted reactivity and stability of this compound, along with hypothetical experimental protocols for its key transformations.

Chemical and Physical Properties (Predicted)

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C12H16BrFO3 | --- |

| Molecular Weight | 307.16 g/mol | --- |

| Appearance | Colorless to light yellow liquid or low-melting solid. | Based on similar substituted bromofluorobenzenes. |

| Boiling Point | > 200 °C (at 760 mmHg) | High molecular weight and polarity suggest a high boiling point. |

| Melting Point | < 25 °C | Many substituted bromobenzenes are liquids at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, THF, dichloromethane). Insoluble in water. | The nonpolar aromatic ring and alkyl groups dominate the solubility profile. |

| Stability | Stable under neutral and basic conditions. Sensitive to acidic conditions. | The acetal moiety is prone to hydrolysis in the presence of acid.[1][2][3] |

Reactivity Profile

The reactivity of this compound can be understood by considering the individual contributions of its functional groups.

Reactions at the Aromatic Ring

The bromofluorobenzene core is expected to undergo reactions typical of aryl halides.

-

Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The ortho-alkoxy group may influence the reaction kinetics and regioselectivity.

-

Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated aryl halides, the fluorine atom could potentially be displaced by strong nucleophiles under forcing conditions. The electron-withdrawing nature of the fluorine and bromine atoms, however, is modest.

-

Formation of Organometallic Reagents: The bromine atom can be converted into a Grignard reagent or an organolithium species through metal-halogen exchange. These intermediates are powerful nucleophiles for subsequent reactions.

Reactivity of the Diethoxyethoxy Side Chain

The key feature of the side chain is the acetal functional group.

-

Acid-Catalyzed Hydrolysis: The most significant reaction of the diethoxyethoxy group is its cleavage under acidic conditions to reveal a 2-hydroxyethoxy group and acetaldehyde diethyl acetal (which would further hydrolyze to acetaldehyde and ethanol). This reaction is typically rapid, even in the presence of mild acids.[4]

-

Stability in Basic and Neutral Media: Acetals are generally stable to bases, nucleophiles, and reducing agents, making them excellent protecting groups for carbonyl compounds.[1][2][3] This stability allows for a wide range of chemical transformations to be performed on the aromatic ring without affecting the side chain, provided acidic conditions are avoided.

Stability and Storage

-

Storage Conditions: To ensure the integrity of the compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and acidic vapors. Refrigeration is recommended to minimize any potential degradation over time.

-

Incompatible Materials: Avoid contact with strong acids, which will catalyze the hydrolysis of the acetal group. Also, avoid strong oxidizing agents.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for key transformations of this compound. These are based on standard procedures for similar substrates and should be optimized for this specific compound.

Protocol 1: Acid-Catalyzed Hydrolysis of the Acetal Group

Objective: To selectively cleave the diethoxyethoxy side chain to unmask a hydroxyl group.

Materials:

-

This compound (1.0 eq)

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

Procedure:

-

Dissolve this compound in THF in a round-bottom flask.

-

Add 1 M HCl solution dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until the pH is neutral or slightly basic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product, 1-Bromo-2-(2-hydroxyethoxy)-4-fluorobenzene.

-

Purify the product by column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling Reaction

Objective: To form a new carbon-carbon bond at the bromine position.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

-

Triphenylphosphine (PPh3) (0.08 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key predicted signaling pathways and experimental workflows.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Determining the Solubility of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for determining the solubility of the novel compound 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene. Due to the absence of published empirical data for this specific molecule, this document outlines the theoretical considerations and detailed experimental protocols necessary for its characterization. It covers qualitative and quantitative methods, presents a categorized list of common solvents, and provides visual workflows to guide the experimental process.

Theoretical Solubility Profile

The principle of "like dissolves like" is fundamental to predicting solubility.[1][2] This principle states that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of this compound features both polar and nonpolar characteristics, suggesting a nuanced solubility profile.

-

Polar Moieties: The ether linkages (-O-) in the diethoxyethoxy group and the fluorine atom introduce polarity through electronegativity, making them capable of acting as hydrogen bond acceptors.[3] These features suggest potential solubility in polar solvents.

-

Nonpolar Moieties: The benzene ring and the ethyl groups are nonpolar (hydrophobic). The presence of the large, non-polar benzene ring and the alkyl chains will likely limit solubility in highly polar solvents like water.

-

Halogen Substitution: The bromine and fluorine atoms, while contributing to polarity, also increase the molecular weight and surface area, which can influence solubility.

Based on this structural analysis, this compound is predicted to have limited solubility in water but greater solubility in organic solvents of intermediate to low polarity.[1]

Recommended Solvents for Testing

The following table categorizes common laboratory solvents that should be considered for solubility testing of this compound. Solvents are grouped by polarity to allow for a systematic evaluation.

| Solvent Category | Solvent | Relative Polarity |

| Polar Protic | Water | 1.000 |

| Methanol | 0.762 | |

| Ethanol | 0.654 | |

| Isopropanol | 0.546 | |

| Acetic Acid | 0.648 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.444 |

| Acetonitrile | 0.460 | |

| Dimethylformamide (DMF) | 0.386 | |

| Acetone | 0.355 | |

| Tetrahydrofuran (THF) | 0.207 | |

| Nonpolar | Toluene | 0.099 |

| Dichloromethane (DCM) | 0.309 | |

| Diethyl Ether | 0.117 | |

| Hexane | 0.009 | |

| Cyclohexane | 0.006 |

Relative polarity values are indicative and can vary slightly based on the measurement method.

Experimental Protocols for Solubility Determination

A two-tiered approach is recommended: initial qualitative screening followed by precise quantitative analysis for solvents in which the compound shows appreciable solubility.

This rapid method provides a preliminary assessment of solubility.

Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Graduated pipettes

-

Selection of test solvents (from Table 1)

Protocol:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Allow the mixture to stand for at least 3 minutes to observe for any undissolved solid.

-

Visually inspect the solution against a contrasting background.

-

Soluble: No visible solid particles; the solution is clear.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy or have sediment.

-

Insoluble: The solid material remains largely unchanged.

-

-

Record the observations for each solvent tested.

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[4]

Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analysis method.

Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 20 mg in 2 mL of solvent). This ensures that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for drug development applications) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 1 hour to allow for the sedimentation of undissolved solid. For more effective separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.[4]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC method. The concentration is determined by comparing the analytical response to a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Screening.

References

Commercial Availability and Synthetic Strategy of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene is a halogenated aromatic ether that holds potential as a versatile building block in the fields of medicinal chemistry and materials science. Its unique combination of a reactive bromine atom, a fluorine substituent, and a diethoxyethoxy side chain makes it a valuable intermediate for the synthesis of more complex molecules. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functionalities. The fluorine atom can modulate the physicochemical properties of derivative compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets. The diethoxyethoxy group can enhance solubility and influence the pharmacokinetic profile of potential drug candidates. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed proposed synthesis protocol, and a discussion of its potential applications in research and development.

Commercial Availability

This compound, identified by CAS number 253429-30-0, is commercially available from a number of chemical suppliers. The compound is typically offered in research quantities with purities suitable for synthetic applications. Below is a summary of the available data from various suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Molecular Formula | Molecular Weight |

| BLDpharm[1] | 253429-30-0 | 98% | 100 mg, 250 mg, 1 g | C12H16BrFO3 | 307.16 g/mol |

| Angene International Limited[][3] | 253429-30-0 | - | Inquire for details | C12H16BrFO3 | 307.16 g/mol |

| abcr Gute Chemie | 253429-30-0 | min. 95% | 5 g | C12H16BrFO3 | 307.16 g/mol |

| BOC Sciences[][][][][][][][] | 253429-30-0 | - | Inquire for details | C12H16BrFO3 | 307.16 g/mol |

Proposed Synthesis: Williamson Ether Synthesis

Proposed Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures and protocols for similar phenolic compounds[11].

Step 1: Formation of the Phenoxide

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-bromo-5-fluorophenol (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a slight excess of a base, such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents), portion-wise at room temperature under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the corresponding phenoxide.

Step 2: Etherification

-

To the solution of the phenoxide, add 1-bromo-2,2-diethoxyethane (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure product.

Potential Applications in Drug Discovery and Materials Science

Halogenated aromatic compounds are pivotal intermediates in the synthesis of a wide array of functional molecules. While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential in drug discovery and materials science.

Role as a Synthetic Intermediate

The presence of the bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

Drug Discovery

Fluorine-containing molecules are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. The title compound can serve as a precursor to novel drug candidates. For instance, related bromo-fluoro-aromatic compounds are used in the synthesis of kinase inhibitors for cancer therapy. The diethoxyethoxy side chain may improve the solubility and pharmacokinetic properties of the resulting molecules.

Materials Science

Aromatic compounds with bromine and fluorine substituents are also valuable in the development of new organic materials. They can be used as monomers for the synthesis of specialty polymers with tailored electronic and physical properties. Furthermore, they can serve as intermediates in the synthesis of organic light-emitting diode (OLED) materials and other functional organic molecules.

Safety Information

A comprehensive Safety Data Sheet (SDS) for this compound is not consistently detailed across all suppliers. One available SDS indicates no classification of hazards[12]. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed and up-to-date safety information, it is crucial to consult the SDS provided by the specific supplier from whom the material is procured.

Conclusion

This compound is a commercially available and synthetically versatile building block. Its preparation can be readily achieved through a Williamson ether synthesis. The presence of multiple reactive sites and functional groups makes it a valuable intermediate for the synthesis of a wide range of target molecules in drug discovery and materials science. Researchers and drug development professionals can leverage this compound to construct novel molecular architectures with potentially beneficial biological and physical properties.

References

Technical Guide on the Safe Handling of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Disclaimer: Specific safety, handling, and toxicological data for 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene is not extensively available in public safety literature.[1] This guide is therefore based on the known hazards of structurally similar compounds, namely halogenated aromatic ethers such as 1-Bromo-4-fluorobenzene, and established best practices for handling laboratory chemicals.[2] The precautions outlined here should be considered a baseline. A thorough risk assessment must be conducted by researchers based on the specific experimental conditions.

Hazard Identification and Classification

While specific GHS classification for this compound is unavailable, the classification for the structurally related compound, 1-Bromo-4-fluorobenzene, provides a strong basis for hazard assessment.[3][4] The presence of the diethoxyethoxy group may modify the physical properties but the primary hazards associated with the halogenated aromatic ring are likely to be present.

Table 1: Inferred GHS Classification Based on data for 1-Bromo-4-fluorobenzene

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |

Pictograms (Inferred):

Signal Word (Inferred): Warning[3]

Potential Hazards Not Covered by GHS Analogy:

-

Peroxide Formation: Like other ethers, this compound may form explosive peroxides upon exposure to air and light, especially during storage.[5]

-

Combustion Products: Heating or combustion may produce highly toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF).[6]

Physical and Chemical Properties

Quantitative data for the target compound is limited. The table below presents data for the analogue 1-Bromo-4-fluorobenzene to provide a general understanding of its physical characteristics.

Table 2: Physicochemical Data Comparison

| Property | 1-Bromo-4-fluorobenzene | This compound |

| Molecular Formula | C₆H₄BrF | C₁₂H₁₆BrFO₃ |

| Molecular Weight | 175.00 g/mol [3] | 307.16 g/mol |

| Appearance | Colorless liquid[7] | Data not available |

| Boiling Point | 150 - 153 °C @ 760 mmHg[7] | Data not available |

| Flash Point | 53 °C / 127.4 °F[7] | Data not available (Expected to be a combustible liquid) |

| Specific Gravity | 1.593[7] | Data not available (Expected to be denser than water) |

| Solubility | Slightly soluble in water[7] | Data not available (Likely low water solubility) |

Exposure Controls and Personal Protection

A multi-layered approach is essential to minimize exposure when handling this compound.

3.1 Engineering Controls

-

Fume Hood: All handling, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[2]

-

Ventilation: Ensure adequate general laboratory ventilation to control fugitive emissions. The air velocity at the fume hood face should be a minimum of 0.5 m/s (100 f/min).

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[6]

3.2 Personal Protective Equipment (PPE) A comprehensive PPE plan is mandatory.

Table 3: Recommended Personal Protective Equipment

| Area | PPE Requirement | Rationale and Specifications |

| Eye/Face | Safety goggles with side shields and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[2][3] Use equipment tested and approved under standards such as EN166 (EU) or NIOSH (US).[3] |

| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a flame-retardant and chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can cause irritation.[8] Select gloves based on breakthrough time and permeation rate for halogenated aromatic compounds. Dispose of contaminated gloves after use.[3] |

| Respiratory | Use is mandated within a chemical fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges is required.[2][6] | Minimizes inhalation of harmful vapors that can cause respiratory tract irritation.[3] |

Experimental Protocols and Handling Procedures

Adherence to strict protocols is critical for safety.

4.1 Safe Handling Workflow The following diagram outlines the logical flow for safely managing the chemical from receipt to disposal.

Caption: Workflow for Safe Chemical Handling.

4.2 Specific Protocols

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and flame-proof area. Keep away from heat, sparks, open flames, and strong oxidizing agents.[6] Containers should be protected from physical damage and checked regularly for leaks.

-

Static Discharge: This material may be flammable. Take precautionary measures against static discharge. Use spark-free tools and ensure containers and receiving equipment are grounded and bonded during transfers.[6]

-

Weighing and Transfer: Conduct all transfers within a fume hood. Use appropriate, clean glassware. Avoid generating mists or vapors.

-

Waste Disposal: Collect all waste, including contaminated consumables and rinsate, in a designated, properly labeled container for halogenated organic waste.[2] Do not discharge to sewer systems.[1] Dispose of the material through a licensed chemical disposal company.[1][3]

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

5.1 First Aid Measures The following diagram outlines the initial response to different types of chemical exposure.

Caption: First Aid Response Protocol.

-

Inhalation: If fumes are inhaled, remove the person to fresh air. Keep the patient warm and rested. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and transport to a hospital or doctor without delay.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[3]

5.2 Accidental Release Measures

-

Small Spills: Remove all ignition sources. Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the material using spark-proof tools and place it in a sealed container for disposal.[6]

-

Large Spills: Evacuate personnel from the area and move upwind. Alert the emergency response team. Prevent the spill from entering drains.[3] Vapors can accumulate in low areas, so beware of explosive concentrations.[3] Isolate the leak area for at least 50 meters (150 feet) in all directions.[9]

References

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Synthetic Versatility of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential applications of the substituted aromatic compound, 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene, as a versatile building block in modern organic synthesis and medicinal chemistry. Possessing a unique combination of reactive functional groups—a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronic properties, and a diethoxyethoxy side chain to potentially enhance solubility and pharmacokinetic profiles—this molecule holds significant promise for the construction of complex organic scaffolds. This document provides an in-depth overview of its potential synthetic transformations, including detailed hypothetical experimental protocols for key palladium-catalyzed cross-coupling reactions, and discusses the strategic incorporation of its structural motifs in drug discovery programs.

Introduction

The quest for novel therapeutic agents and functional materials continually drives the demand for innovative and versatile chemical building blocks. Substituted aromatic compounds are central to the design and synthesis of a vast array of biologically active molecules and advanced materials. This compound (Figure 1) is a trifunctionalized benzene ring that offers a strategic platform for molecular elaboration.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine substituent can influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. The diethoxyethoxy group, a short polyethylene glycol (PEG) chain, can impart favorable physicochemical properties, such as increased aqueous solubility and improved pharmacokinetic profiles.[1][2] This guide will delve into the potential synthetic utility of this compound, providing researchers with a foundational understanding for its application in their respective fields.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be predicted based on its structural components. A summary of expected and reported data for analogous compounds is presented in Table 1.

| Property | Predicted/Analogous Value |

| Molecular Formula | C12H16BrFO3 |

| Molecular Weight | 307.16 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | > 200 °C (Predicted) |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF). Limited solubility in water. |

| ¹H NMR (CDCl₃, ppm) | δ 7.1-7.5 (m, 3H, Ar-H), 4.2-4.4 (m, 2H, O-CH₂), 3.6-3.9 (m, 5H, O-CH₂-CH(OEt)₂), 1.2-1.4 (t, 6H, O-CH₂-CH₃) (Predicted based on similar structures) |

| ¹³C NMR (CDCl₃, ppm) | δ 155-160 (d, C-F), 110-130 (Ar-C), 101 (O-CH-O), 60-70 (O-CH₂), 15 (CH₃) (Predicted based on similar structures)[3][4] |

Potential Synthetic Applications

The reactivity of this compound is primarily centered around the bromine atom, which is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5] this compound can be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters to generate substituted biaryl and styrenyl compounds. These motifs are prevalent in many classes of pharmaceuticals, including kinase inhibitors and other signaling pathway modulators.

Experimental Workflow for a Generic Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Hypothetical):

To a solution of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[6][7]

| Coupling Partner (Arylboronic Acid) | Catalyst System | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane/Water | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol/Water | 100 | 8 | 80-92 |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | Dioxane/Water | 100 | 16 | 75-88 |

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[8][9] This reaction allows for the introduction of a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles, onto the aromatic core of this compound. The resulting arylamine products are common substructures in pharmaceuticals.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Hypothetical):

In a glovebox, a vial is charged with this compound (1.0 mmol), an amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), and a phosphine ligand like XPhos (0.08 mmol). Anhydrous toluene (5 mL) is added, and the vial is sealed and heated to 100 °C for 18 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The residue is purified by flash column chromatography to yield the desired N-aryl amine.[10][11]

| Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 80-95 |

| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 75-90 |

| Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 16 | 70-85 |

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[1][12] This reaction would allow for the introduction of an alkynyl moiety onto the this compound scaffold, providing access to compounds with linear rigidity, which can be valuable in materials science and as precursors for more complex heterocyclic systems.

Detailed Experimental Protocol (Hypothetical):

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a degassed solvent such as triethylamine (10 mL) are added Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.06 mmol). The reaction mixture is stirred at room temperature under an inert atmosphere for 6 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the alkynylated product.[13][14]

| Alkyne Coupling Partner | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Representative Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | RT | 6 | 85-98 |

| 1-Octyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | 50 | 8 | 80-92 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | RT | 12 | 75-90 |

Potential in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the synthesis of novel drug candidates.

-

Scaffold Hopping and Analogue Synthesis: The core 2-alkoxy-4-fluorophenyl motif can be found in various biologically active compounds, including kinase inhibitors.[15][16] By utilizing the cross-coupling reactions described above, medicinal chemists can rapidly generate libraries of analogues to explore structure-activity relationships (SAR) and optimize lead compounds.

-

Modulation of Physicochemical Properties: The diethoxyethoxy side chain can be considered a short, non-traditional PEG linker. PEGylation is a well-established strategy to improve the aqueous solubility, reduce immunogenicity, and prolong the in vivo circulation half-life of therapeutic agents.[1][2] The presence of this side chain could therefore be exploited to enhance the drug-like properties of molecules derived from this building block.

-

Bioisosteric Replacement: The fluorinated phenyl ring can serve as a bioisostere for other aromatic or heteroaromatic systems, offering a way to fine-tune electronic and metabolic properties while maintaining key binding interactions.

Potential Bioactive Scaffolds Accessible from this compound

Caption: Synthetic pathways to potential bioactive molecules.

Conclusion

This compound represents a promising and versatile building block for synthetic and medicinal chemists. Its trifunctional nature allows for selective and sequential modifications, providing access to a wide array of complex molecular architectures. The potential for this compound to serve as a scaffold for the development of novel therapeutics, leveraging both established bioisosteric principles and the property-enhancing effects of its unique side chain, warrants further investigation. The experimental protocols and data presented in this guide, although based on analogous systems, provide a solid foundation for researchers to begin exploring the rich chemistry of this valuable synthetic intermediate.

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. scribd.com [scribd.com]

- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 15. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. Due to the presence of an ortho-alkoxy substituent, special considerations for catalyst and ligand selection are necessary to overcome potential steric hindrance and achieve high coupling efficiency.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] this compound is a valuable synthon, incorporating a reactive bromine atom for coupling, a fluorine atom which can modulate the electronic properties and metabolic stability of target molecules, and a protected aldehyde functionality in the form of a diethoxyethoxy group. This combination of features makes it an attractive starting material for the synthesis of a wide range of complex molecules, including pharmacologically active compounds.

The primary challenge in the Suzuki coupling of this substrate lies in the potential steric hindrance from the ortho-alkoxy group, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] Therefore, the selection of a suitable palladium catalyst and a sterically demanding, electron-rich phosphine ligand is crucial for achieving high yields.

Data Presentation

While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the public domain, the following table summarizes representative yields for the Suzuki-Miyaura coupling of the structurally related 1-bromo-4-fluorobenzene with various arylboronic acids. This data provides a useful benchmark for expected reactivity and yields.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |

| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 12 | 92 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 |

| 4 | 3-Chlorophenylboronic acid | Pd-catalyst II (1) | - | K₂CO₃ | H₂O/TBAB | 60 | 2 | 94[4] |

| 5 | 4-Tolylboronic acid | Pd-catalyst II (1) | - | K₂CO₃ | H₂O/TBAB | 60 | 2 | 87[4] |

| 6 | 4-Anisylboronic acid | Pd-catalyst II (1) | - | K₂CO₃ | H₂O/TBAB | 60 | 2 | 90[4] |

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established methods for sterically hindered aryl bromides and should be optimized for specific substrates.[5][6]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, RuPhos, or a bulky N-heterocyclic carbene (NHC) ligand) (1.2 - 2 times the moles of Pd)[5]

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, THF)

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 mmol) to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the anhydrous solvent (e.g., Dioxane, 5 mL) and degassed water (0.5 mL) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: The Strategic Use of Bromo-Fluoro Aromatic Compounds in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction